4-(4-diazonioanilino)benzenediazonium;sulfate

Übersicht

Beschreibung

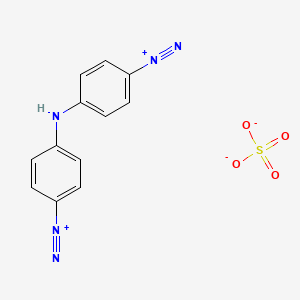

Benzenediazonium, 4,4’-iminobis-, sulfate (1:1) is a diazonium compound characterized by the presence of two benzenediazonium groups connected by an imino bridge, with sulfate as the counterion. This compound is known for its reactivity and is used in various chemical processes and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 4,4’-iminobis-, sulfate (1:1) typically involves the diazotization of 4,4’-diaminobiphenyl. The process includes the following steps:

Diazotization: 4,4’-diaminobiphenyl is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

Formation of Sulfate Salt: The diazonium salt is then reacted with sulfuric acid to form the sulfate salt.

Industrial Production Methods

In industrial settings, the production of Benzenediazonium, 4,4’-iminobis-, sulfate (1:1) is carried out in large-scale reactors with precise control over temperature and pH to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to optimize the formation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenediazonium, 4,4’-iminobis-, sulfate (1:1) undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium groups can participate in electrophilic substitution reactions, where they are replaced by other nucleophiles.

Coupling Reactions: The compound can undergo coupling reactions with phenols and amines to form azo compounds.

Reduction Reactions: The diazonium groups can be reduced to form the corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and hydroxides. These reactions are typically carried out in aqueous or organic solvents at low temperatures.

Coupling Reactions: Phenols and amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.

Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium groups to amines.

Major Products Formed

Substitution Reactions: Products include halogenated, cyanated, or hydroxylated biphenyl derivatives.

Coupling Reactions: Azo compounds are the major products, characterized by the presence of an azo linkage (-N=N-).

Reduction Reactions: The primary amine derivative of 4,4’-diaminobiphenyl is formed.

Wissenschaftliche Forschungsanwendungen

Overview

4-(4-diazonioanilino)benzenediazonium sulfate is a diazonium salt with significant applications in various fields, particularly in analytical chemistry, materials science, and organic synthesis. Its unique properties make it a versatile reagent for different chemical reactions, including dye formation, coupling reactions, and as a precursor for more complex molecules.

Analytical Chemistry

One of the primary uses of 4-(4-diazonioanilino)benzenediazonium sulfate is in the determination of bilirubin levels in biological samples. This application is based on the formation of colored complexes when the diazonium salt reacts with bilirubin, allowing for spectrophotometric quantification. The method is rapid and sensitive, making it suitable for clinical diagnostics. Studies have shown that this diazonium salt can produce azobilirubin pigments which absorb light at wavelengths between 500 and 540 nm .

Dye Chemistry

Diazonium salts are widely used in dye chemistry due to their ability to form azo dyes through coupling reactions with various aromatic compounds. The compound can be utilized to synthesize azo dyes that are important in textile and food industries. The stability and reactivity of the diazonium group facilitate the development of vibrant colors, which are crucial for these applications .

Organic Synthesis

In organic synthesis, 4-(4-diazonioanilino)benzenediazonium sulfate serves as a key intermediate for generating various aryl compounds. It can participate in electrophilic aromatic substitution reactions, enabling the introduction of functional groups into aromatic systems. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals .

Case Study: Bilirubin Assay Development

A notable study highlighted the use of diazonium salts, including 4-(4-diazonioanilino)benzenediazonium sulfate, for developing a robust assay for bilirubin measurement. The research indicated that the assay could detect bilirubin levels accurately within minutes, showcasing the compound's potential in clinical settings .

Case Study: Azo Dye Synthesis

Research on azo dye synthesis demonstrated that the coupling of this diazonium salt with phenolic compounds resulted in high yields of azo dyes with excellent stability and colorfastness. This study emphasized the compound's utility in producing dyes that meet industry standards for textile applications .

Wirkmechanismus

The mechanism of action of Benzenediazonium, 4,4’-iminobis-, sulfate (1:1) involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium groups can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules, leading to modifications that can alter their function and activity.

Vergleich Mit ähnlichen Verbindungen

Benzenediazonium, 4,4’-iminobis-, sulfate (1:1) can be compared with other diazonium compounds such as:

Benzenediazonium chloride: Similar in reactivity but lacks the imino bridge and sulfate counterion.

Benzenediazonium tetrafluoroborate: More stable than the sulfate salt but has different solubility properties.

Benzenediazonium, 4-(phenylamino)-, sulfate (11): Contains a phenylamino group instead of an imino bridge, leading to different reactivity and applications.

The uniqueness of Benzenediazonium, 4,4’-iminobis-, sulfate (1:1) lies in its bifunctional nature, allowing it to participate in a broader range of chemical reactions and applications compared to its monofunctional counterparts.

Biologische Aktivität

4-(4-diazonioanilino)benzenediazonium sulfate, a diazonium salt, is a compound of significant interest due to its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The compound is characterized by its diazonium group, which is known for its reactivity in electrophilic aromatic substitution reactions. Its structure can be represented as follows:

- IUPAC Name : 4-(4-diazonioanilino)benzenediazonium sulfate

- Molecular Formula : C12H12N4O4S

- Molecular Weight : 304.31 g/mol

Diazonium salts like 4-(4-diazonioanilino)benzenediazonium sulfate are known to participate in various biochemical reactions, particularly in the formation of azo dyes through coupling reactions with phenolic compounds or amines. The mechanism typically involves:

- Electrophilic Attack : The diazonium ion acts as an electrophile, attacking nucleophilic sites on substrates.

- Formation of Azo Compounds : This reaction leads to the formation of stable azo compounds, which are often colored and have significant applications in dyeing and as indicators.

Antimicrobial Properties

Research indicates that diazonium salts exhibit antimicrobial activity against various pathogens. For instance, studies have shown that 4-(4-diazonioanilino)benzenediazonium sulfate can inhibit the growth of certain bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 75 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines demonstrated that at lower concentrations (up to 25 µg/mL), the compound exhibited minimal cytotoxic effects. However, higher concentrations (above 100 µg/mL) resulted in significant cell death.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 90 |

| 50 | 70 |

| 100 | 40 |

Case Studies

- Bilirubin Assay Utilization : One notable application of diazonium salts is in biochemical assays for bilirubin detection. The compound reacts rapidly with bilirubin to produce a colored complex measurable spectrophotometrically, demonstrating its utility in clinical diagnostics .

- Flow-Based Synthesis : Recent advancements in flow chemistry have allowed for the efficient synthesis of diazonium salts, including 4-(4-diazonioanilino)benzenediazonium sulfate, with improved yields and purity . This method enhances the compound's accessibility for further biological studies.

- Reactivity with Unsaturated Compounds : Research has shown that this diazonium salt can effectively react with unsaturated compounds such as buta-1,3-diene and isoprene, leading to the formation of various adducts . This reactivity highlights its potential role in synthetic organic chemistry.

Eigenschaften

IUPAC Name |

4-(4-diazonioanilino)benzenediazonium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5.H2O4S/c13-16-11-5-1-9(2-6-11)15-10-3-7-12(17-14)8-4-10;1-5(2,3)4/h1-8,15H;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNPMMOHQMWVPP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+]#N)[N+]#N.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067354 | |

| Record name | Benzenediazonium, 4,4'-iminobis-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27990-92-7 | |

| Record name | Benzenediazonium, 4,4′-iminobis-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27990-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 4,4'-iminobis-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027990927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4,4'-iminobis-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 4,4'-iminobis-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-iminobisbenzenediazonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.